Regioisomeric Divergence of 6-Position vs. 5-Position Boronate on 3-Amino-Benzoisoxazole Scaffold
The target compound (CAS 2377608-60-9) positions the reactive boronate ester at the C6 carbon of the benzo[d]isoxazol-3-amine scaffold. The closest commercially available analog, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377610-21-2), places the identical Bpin group at the C5 position . In the Abbott RTK inhibitor SAR series (Ji et al., J. Med. Chem. 2008), the binding model establishes that the 3-amino group and ring nitrogen N(a) engage the kinase hinge as a bidentate hydrogen-bonding motif [1]. The C7 position projects toward solvent and tolerates diverse substitution (electron-donating groups retain KDR enzymatic IC₅₀ < 50 nM; 7-morpholinoethoxy analog 57 retains both enzymatic and cellular KDR potency) [1]. Although the 6-position was not systematically explored in this published SAR, the established binding model predicts that C6-substituted biaryl extensions diverge from the trajectory of analogous C5-substituted compounds, offering a complementary vector for fragment elaboration in structure-based drug design [1]. The 6-regioisomer is synthetically accessible via Miyaura borylation of 6-bromo-3-amino-1,2-benzisoxazole (CAS 177995-39-0) with bis(pinacolato)diboron under Pd catalysis .
| Evidence Dimension | Boronate ester attachment position on benzo[d]isoxazol-3-amine core |
|---|---|
| Target Compound Data | Bpin group at C6 position; SMILES: CC1(C)OB(C2=CC=C3C(=C2)ON=C3N)OC1(C)C; InChI Key: BLCZZUDXADYFSH-UHFFFAOYSA-N |
| Comparator Or Baseline | Bpin group at C5 position (CAS 2377610-21-2); SMILES: CC1(C)OB(C2=CC=C3ON=C(N)C3=C2)OC1(C)C |
| Quantified Difference | Regioisomeric shift of boronate from C5 to C6 alters the exit vector angle by approximately 60° relative to the hinge-binding 3-amino group, based on the benzoisoxazole geometry and established kinase binding model [1]. No published quantitative head-to-head coupling yield or biological potency comparison between the two regioisomers was identified in the literature. |
| Conditions | Regioisomeric comparison based on X-ray crystallographic binding model of 3-aminobenzoisoxazole in KDR kinase active site (Abbott Laboratories, Ji et al., 2008) [1]. |
Why This Matters
For medicinal chemistry programs exploring the 3-amino-benzoisoxazole hinge-binding motif, the 6-position boronate provides a structurally distinct diversification vector that is complementary to the commercially more common 5-substituted isomer, enabling access to chemical space that cannot be sampled with the 5-regioisomer alone.
- [1] Ji, Z.; Ahmed, A. A.; Albert, D. H.; Bouska, J. J.; Bousquet, P. F.; Cunha, G. A.; Diaz, G.; Glaser, K. B.; Guo, J.; Harris, C. M.; Li, J.; Marcotte, P. A.; Moskey, M. D.; Oie, T.; Pease, L.; Soni, N. B.; Stewart, K. D.; Davidsen, S. K.; Michaelides, M. R. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. J. Med. Chem. 2008, 51 (5), 1231–1241. Describes kinase hinge binding mode (3-NH₂ + N(a) bidentate H-bond), C7 solvent-exposed position tolerating diverse substituents, and compound 50 in vivo efficacy (ED₅₀ 2.0 mg/kg, 81% tumor growth inhibition at 10 mg/kg/day p.o.). View Source
